Sweetrex

説明

Historical Trajectory of Carbohydrate Chemical Research

The investigation into the chemistry of carbohydrates has a rich history, marked by significant milestones that laid the groundwork for modern understanding. Early studies focused on the isolation and characterization of sugars from natural sources. A pivotal moment was the work of Emil Fischer in the late 19th century, who elucidated the structures and stereochemistry of monosaccharides, including glucose. ias.ac.in His synthesis of glucose in 1890 is considered a major achievement in organic chemistry. ias.ac.in Fischer's development of the projection formulas, now known as Fischer projections, provided a crucial tool for representing the stereochemistry of carbohydrates. ias.ac.in Subsequent research expanded to understanding the cyclic forms of sugars and the nature of the glycosidic linkage that connects monosaccharide units in larger carbohydrates. byjus.com The discovery of glycogen (B147801) by Claude Bernard in the 19th century and the later work by Carl and Gerty Cori on carbohydrate metabolism further highlighted the biological significance of these compounds. acs.org Since the mid-20th century, advancements have continued, integrating industrial, analytical, and technological aspects into the study of carbohydrates. nih.govnih.gov

Methodological Evolution in Saccharide Investigations

The methods for studying saccharides have evolved significantly, progressing from classical chemical techniques to sophisticated analytical and computational approaches. Early investigations relied on techniques like elemental analysis, reactions with reagents such as phenylhydrazine (B124118) (introduced by Fischer), and studies of optical activity using polarimetry to understand the composition and basic structural features of carbohydrates. ias.ac.inumass.edu

The advent of chromatography revolutionized the separation and analysis of saccharides. Techniques such as paper chromatography, thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) became indispensable for separating and identifying monosaccharides and oligosaccharides in complex mixtures. umass.edunih.gov HPLC, particularly with detectors like the evaporative light scattering detector (ELSD), is widely used for quantifying carbohydrates that lack UV absorption. nih.gov

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial in determining the detailed structures and conformations of carbohydrates. numberanalytics.com NMR provides valuable information about the connectivity, stereochemistry, and spatial arrangement of atoms within saccharide molecules, including the configuration of anomeric protons and the dynamics of glycosidic linkages. numberanalytics.comcreative-proteomics.comdiva-portal.org Mass spectrometry (MS), including techniques like MALDI-MS, has also emerged as a powerful tool for saccharide analysis, offering high sensitivity and speed for determining molecular weights and structural features. nih.gov

More recent advancements include the application of nanopore technology for single-molecule detection and characterization of saccharides, enabling the discrimination of oligosaccharides with varying degrees of polymerization and glycosidic linkage types. mdpi.comnih.gov Computational methods, such as molecular dynamics simulations, complement experimental techniques by providing insights into the conformational behavior and interactions of carbohydrates in solution. diva-portal.orgdiva-portal.orgrsc.orgresearchgate.netpnas.org Colorimetric methods, such as the phenol-sulfuric acid method, remain useful for the quantitative determination of total saccharide content. heinonline.org

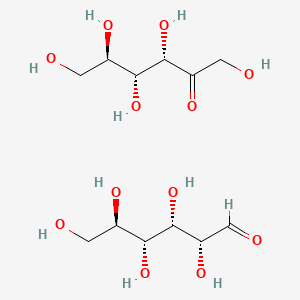

Advanced Structural Representations of Glucose and Fructose (B13574) Stereoisomers

Glucose and fructose, despite sharing the same molecular formula, exhibit diverse structural forms due to isomerism and the ability to cyclize. In their open-chain forms, glucose is an aldose with an aldehyde group at C1, while fructose is a ketose with a ketone group at C2. libretexts.orgquora.comvedantu.com These linear forms exist in equilibrium with cyclic hemiacetal or hemiketal forms, which are predominant in aqueous solutions. khanacademy.orgrockefeller.edu

Glucose primarily forms a six-membered ring called a pyranose ring through the reaction between the C1 aldehyde group and the hydroxyl group on C5. quora.comkhanacademy.org Fructose, on the other hand, commonly forms a five-membered ring called a furanose ring through the reaction between the C2 ketone group and the hydroxyl group on C5. quora.com These cyclic structures are often represented using Haworth projections or, more accurately depicting their three-dimensional nature, chair conformations. rockefeller.edu

In the cyclic forms, the former carbonyl carbon becomes a new chiral center known as the anomeric carbon. creative-proteomics.comstudysmarter.co.ukwikipedia.orgjackwestin.com This leads to the formation of two diastereomers, the alpha (α) and beta (β) anomers, which differ only in the configuration at the anomeric carbon. creative-proteomics.comwikipedia.orgpearson.com

The anomeric configuration refers to the stereochemistry at the anomeric carbon. In the cyclic structure of glucose (glucopyranose), the anomeric carbon is C1. The α-anomer has the hydroxyl group at C1 on the opposite side of the ring from the CH₂OH group at C6, while the β-anomer has the hydroxyl group at C1 on the same side as the CH₂OH group. jackwestin.compearson.com For fructose in its furanose form, the anomeric carbon is C2, and the α and β configurations are defined relative to the CH₂OH group at C6. uzh.ch

In aqueous solution, cyclic monosaccharides undergo mutarotation, a process of interconversion between the α and β anomers via the transient open-chain form, eventually reaching an equilibrium mixture specific to the sugar. wikipedia.org For D-glucopyranose, the equilibrium mixture is approximately 64% β-anomer and 36% α-anomer. wikipedia.org

Beyond the anomeric configuration, sugar rings can adopt various conformations. Six-membered pyranose rings commonly exist in chair conformations, similar to cyclohexane (B81311) rings, to minimize steric hindrance and torsional strain. uzh.ch The two primary chair conformations are the ⁴C₁ and ¹C₄ forms, with substituents occupying either axial or equatorial positions. The preferred conformation is generally the one that places larger substituents in the equatorial positions. Five-membered furanose rings are less rigid and exhibit a greater degree of flexibility, undergoing rapid interconversions between various "puckered" conformations, such as envelope and twist forms. researchgate.net

The conformational dynamics of carbohydrates are crucial for their biological function and interactions. diva-portal.orgdiva-portal.orgpnas.org Studies using techniques like NMR spectroscopy and molecular dynamics simulations are employed to understand the preferred conformations and the transitions between them in solution. diva-portal.orgresearchgate.netpnas.org

Disaccharides are formed when two monosaccharides are linked by a glycosidic bond, which is a covalent bond formed between the anomeric carbon of one monosaccharide and a hydroxyl group of another monosaccharide. byjus.comuzh.chlibretexts.orgbritannica.com The formation of a glycosidic bond involves the elimination of a water molecule. byjus.com

The glycosidic linkage is characterized by its anomeric configuration (α or β) and the carbon atoms involved in the linkage. uzh.chlibretexts.orgbritannica.com For example, in maltose (B56501), two glucose units are linked by an α-(1→4) glycosidic bond, meaning the anomeric carbon (C1) of the first glucose unit in the α configuration is linked to the hydroxyl group on C4 of the second glucose unit. uzh.chlibretexts.org Cellobiose, an isomer of maltose, has a β-(1→4) linkage between two glucose units. libretexts.org

Sucrose (B13894), a major component hydrolyzed to form Sweetrex's constituents, is a disaccharide of glucose and fructose linked by an α-1,β-2-glycosidic linkage. byjus.comkhanacademy.orglibretexts.org This linkage involves the anomeric carbon of glucose (C1) in the α configuration and the anomeric carbon of fructose (C2) in the β configuration. byjus.comlibretexts.org Because the anomeric carbons of both monosaccharide units are involved in the glycosidic bond, sucrose is a non-reducing sugar. byjus.comlibretexts.org

Contextualization within General Organic and Biochemical Disciplines

Carbohydrate chemistry is deeply integrated within the broader disciplines of organic chemistry and biochemistry. From an organic chemistry perspective, carbohydrates serve as excellent examples for studying stereochemistry, isomerism (including structural, stereo, anomeric, and conformational isomerism), cyclic hemiacetal/hemiketal formation, and glycosidic bond formation, which are fundamental reaction mechanisms. kcl.ac.uklibretexts.org The synthesis and modification of carbohydrates also involve a wide range of organic reactions and protective group strategies.

In biochemistry, carbohydrates are central to numerous biological processes. They are the primary source of energy through pathways like glycolysis and cellular respiration. acs.orgrockefeller.edu Carbohydrates form structural components like cellulose (B213188) in plants and chitin (B13524) in insects. libretexts.orgresearchgate.net They are also involved in cell-cell recognition, immune responses, and protein folding through glycosylation, the process of attaching carbohydrates to proteins or lipids. ias.ac.inresearchgate.net The study of enzymes that synthesize and break down glycosidic linkages (glycosyltransferases and glycoside hydrolases) is a major area of biochemical research. nih.govbritannica.com The properties of this compound, as a mixture of readily available monosaccharides, are directly relevant to their roles as metabolic intermediates and their physical properties in various applications.

Table 1: Constituent Monosaccharides of this compound

| Compound Name | Type of Sugar | Molecular Formula | Key Functional Group (Open Chain) | Common Cyclic Form |

| D-Glucose | Aldohexose | C₆H₁₂O₆ | Aldehyde | Pyranose (6-membered ring) |

| D-(-)-Fructose | Ketohexose | C₆H₁₂O₆ | Ketone | Furanose (5-membered ring) |

Table 2: Examples of Glycosidic Linkage Isomerism in Glucose-based Disaccharides

| Disaccharide | Constituent Monosaccharides | Glycosidic Linkage | Properties |

| Maltose | Glucose, Glucose | α-(1→4) | Reducing sugar |

| Cellobiose | Glucose, Glucose | β-(1→4) | Reducing sugar |

| Sucrose | Glucose, Fructose | α-1,β-2 | Non-reducing sugar |

特性

CAS番号 |

37370-41-5 |

|---|---|

分子式 |

C12H24O12 |

分子量 |

360.31 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1 |

InChIキー |

PJVXUVWGSCCGHT-ZPYZYFCMSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O |

密度 |

1.00211 (WT %= 1; VACUUM) |

他のCAS番号 |

8013-17-0 37370-41-5 |

同義語 |

invert sugar invertose |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Pathways of Sweetrex Constituents

Catalytic Hydrolysis of Glycosidic Bonds

The hydrolysis of glycosidic bonds is a fundamental reaction in carbohydrate chemistry, leading to the cleavage of disaccharides, oligosaccharides, or polysaccharides into their constituent monosaccharides. This process can be catalyzed by acids or enzymes. khanacademy.orgjackwestin.com

Acid-Mediated Glycoside Cleavage Mechanisms

Acid-catalyzed hydrolysis of glycosidic bonds involves the protonation of the glycosidic oxygen, making the leaving group (the aglycone) more susceptible to departure. cdnsciencepub.comcdnsciencepub.com This is typically followed by the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.comnih.gov A water molecule then attacks the anomeric carbon of this intermediate, leading to the cleavage of the glycosidic bond and the formation of the free sugar with the anomeric hydroxyl group. khanacademy.orgcdnsciencepub.com The reaction proceeds through a unimolecular mechanism, as indicated by the observed entropies of activation. cdnsciencepub.comcdnsciencepub.com

The rate of acid hydrolysis can be influenced by the structure of the glycoside, including the nature of the aglycone and substituents on the sugar ring. For instance, glucosides of tertiary alcohols have been shown to hydrolyze significantly faster than their methyl counterparts. cdnsciencepub.comcdnsciencepub.com Electron-attracting substituents on the aglycone generally have little influence on the hydrolysis rate, as their effect on lowering the equilibrium concentration of the protonated intermediate is often counterbalanced by facilitating the subsequent heterolysis step. cdnsciencepub.comcdnsciencepub.com

Enzymatic Hydrolysis by Invertase and Related Glycosyl Hydrolases

Enzymatic hydrolysis of glycosidic bonds is highly specific and is catalyzed by enzymes known as glycoside hydrolases (GHs) or glycosidases. khanacademy.orgjackwestin.comcazypedia.org These enzymes cleave the glycosidic linkage through the addition of a water molecule. khanacademy.orgjackwestin.com Glycoside hydrolases are classified based on their mechanism of action, primarily as either retaining or inverting enzymes, referring to the stereochemistry of the anomeric carbon after hydrolysis. cazypedia.orgresearchgate.net

Invertase (β-fructofuranosidase, EC 3.2.1.26) is a well-known glycosyl hydrolase that catalyzes the hydrolysis of sucrose (B13894) into an equimolar mixture of glucose and fructose (B13574), often referred to as "invert sugar". wikipedia.orgumd.eduresearchgate.netatamanchemicals.com This enzyme specifically cleaves the α-1,2-glycosidic bond between the glucose and fructose units in sucrose. wikipedia.orgresearchgate.net Invertase typically operates with a retaining mechanism, where the anomeric configuration at the cleavage site is retained. researchgate.net This involves a double displacement mechanism with two inverting steps, utilizing two key catalytic residues, one acting as an acid/base and the other as a nucleophile. nih.govresearchgate.net

Other glycosyl hydrolases target different types of glycosidic linkages, exhibiting high specificity for the sugar units involved and the type of glycosidic bond (e.g., α or β, and the positions of linkage). khanacademy.org

The kinetics of enzymatic hydrolysis by glycosyl hydrolases, including invertase, can be characterized by parameters such as Michaelis-Menten constant (Km) and catalytic turnover number (kcat). acs.orgnih.gov Km reflects the enzyme's affinity for its substrate, while kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is often expressed as the ratio kcat/Km. acs.orgmdpi.com

Reaction optimization for enzymatic hydrolysis typically involves adjusting parameters such as substrate concentration, enzyme concentration, temperature, and pH to achieve maximum reaction rates and product yields. umd.eduatamanchemicals.comconicet.gov.ar For instance, invertase generally exhibits optimal activity around 60 °C and pH 4.5. wikipedia.orgatamanchemicals.com Studies have investigated the effect of initial substrate concentration on the yield of hydrolysis products and the formation of transglycosylation products. conicet.gov.ar

Data on the effect of initial sucrose concentration on the yield of monosaccharides (glucose and fructose) and oligosaccharides during enzymatic synthesis using a biocatalyst like Viscozyme L demonstrates how reaction conditions influence product distribution. conicet.gov.ar

| Initial Sucrose Concentration (% w/v) | Fructose Yield ( g/100g sucrose) | Glucose Yield ( g/100g sucrose) | Total FOS Yield ( g/100g sucrose) |

| 10 | ~50 | ~50 | ~5 |

| 20 | ~45 | ~45 | ~10 |

| 40 | ~35 | ~35 | ~20 |

| 60 | ~25 | ~25 | ~30 |

Note: Data is illustrative and based on trends observed in enzymatic synthesis studies conicet.gov.ar. Actual values depend on enzyme type, source, and specific reaction conditions.

Methods like the 3,5-dinitrosalicylic acid (DNSA) assay are commonly used to quantify the reducing sugars released during glycoside hydrolase reactions, allowing for the measurement of enzyme kinetics. nih.govdiva-portal.orgnih.govresearchgate.net

Rational engineering involves making specific amino acid substitutions based on structural and mechanistic understanding of the enzyme. acs.org For example, studies have shown that modifying residues within or near the active site can enhance substrate accessibility and catalytic efficiency. acs.orgacs.org Molecular dynamics simulations can provide insights into how mutations affect enzyme conformation and interaction with the substrate. acs.orgacs.org

Directed evolution, which mimics natural selection in the laboratory, can be used to screen libraries of enzyme variants for improved properties. mdpi.com This approach has successfully led to variants with increased catalytic efficiency and altered substrate preferences. mdpi.comasm.org Fusion proteins, incorporating functional peptides or domains, have also been engineered to enhance catalytic performance and stability. asm.org

Research has demonstrated that single point mutations can lead to increased substrate affinity and higher catalytic efficiency for glycoside hydrolases. mdpi.com

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Fold Increase in kcat/Km (vs Wild Type) |

| Wild Type | XDT | 0.15 | 1.2 | 8.0 | 1.0 |

| Mutant 1 | XDT | 0.05 | 1.4 | 28.0 | 3.5 |

| Mutant 2 | XDT | 0.08 | 1.8 | 22.5 | 2.8 |

Note: Data is illustrative and based on trends observed in directed evolution studies of glycoside hydrolases mdpi.com. XDT refers to 7-β-Xylosyltaxanes.

Chemo-Enzymatic Synthesis of Oligosaccharide Analogs

Chemo-enzymatic synthesis combines chemical and enzymatic methods to synthesize complex oligosaccharide analogs. This approach leverages the high regio- and stereoselectivity of enzymes for specific glycosidic bond formation or modification, while chemical steps can be used for substrate preparation, protection/deprotection, or further functionalization. Enzymes such as glycosyltransferases and glycoside hydrolases (operating in reverse or with transglycosylation activity) are employed in chemo-enzymatic strategies to construct glycosidic linkages. researchgate.net

This approach is particularly valuable for synthesizing oligosaccharides with defined structures, including those that are difficult to obtain through purely chemical synthesis or isolation from natural sources. acs.org By carefully selecting enzymes and reaction conditions, specific glycosidic bonds can be formed with high efficiency and fidelity.

Regio- and Stereoselective Functionalization of Saccharides

The functionalization of saccharides, particularly the selective modification of specific hydroxyl groups, is a significant challenge in carbohydrate chemistry due to the presence of multiple similar functional groups. Achieving regioselectivity (modification at a specific position) and stereoselectivity (control over the configuration of a newly formed stereocenter) is crucial for synthesizing well-defined carbohydrate derivatives and analogs. nih.govmdpi.comrsc.orgresearchgate.net

Traditional chemical synthesis often relies heavily on protecting group strategies to differentiate between hydroxyl groups, which can involve lengthy and complex synthetic routes. rsc.orgresearchgate.net Recent efforts have focused on developing catalytic methods for the regioselective functionalization of unprotected or partially protected saccharides, reducing the need for extensive protection/deprotection steps. acs.orgnih.govmdpi.comrsc.org

Catalysts, including organotin compounds and chiral metal complexes, have been explored for their ability to selectively activate and functionalize specific hydroxyl groups based on steric and electronic factors. nih.govmdpi.comresearchgate.net For example, catalytic systems have been developed for the regioselective tosylation, acylation, and sulfonylation of saccharide polyols. mdpi.comresearchgate.net

Stereoselective functionalization is critical when creating new chiral centers or modifying existing ones. This can involve reactions at the anomeric carbon (e.g., glycosylation) or modifications at other positions on the sugar ring. mdpi.comchemrxiv.orgnih.govacs.org The stereochemical outcome of functionalization reactions can be influenced by the catalyst, reaction conditions, and the inherent stereoelectronic effects of the saccharide substrate. mdpi.comnih.gov For instance, the stereoselectivity of reactions at carbonyl groups in keto-saccharides can be substrate-controlled. nih.govacs.org

Novel approaches, such as site-selective C-H bond functionalization, are also being investigated to introduce functional groups directly onto the carbohydrate scaffold with high selectivity. chemrxiv.org

Research findings illustrate the regioselective functionalization of saccharides using different catalytic systems:

| Saccharide Substrate | Functionalization Reaction | Catalyst | Major Product Position | Selectivity | Reference |

| Partially Protected Sugar | Electrophilic Coupling | Chiral Copper(II) Complex | Variable | Divergent | nih.govresearchgate.net |

| Carbohydrate Polyols | Tosylation | Catalytic Dibutyltin Oxide | Secondary Equatorial | Regioselective | mdpi.com |

| Unprotected Carbohydrates | Thiocarbonylation/Acylation/Sulfonylation | Organotin Catalyst | Variable | Regioselective | researchgate.net |

| Methyl α-Glucopyranoside | Oxidation to 3-Keto Sugar | Palladium Catalyst | C3 | Site-selective | nih.gov |

Note: Data is illustrative and based on findings from various studies on saccharide functionalization. Specific conditions and outcomes vary depending on the substrates and catalysts used.

The development of efficient and selective methods for saccharide functionalization remains an active area of research, driven by the need to access diverse carbohydrate structures for various applications. acs.orgrsc.orgresearchgate.net

Selective Protection and Deprotection Strategies

Selective protection and deprotection strategies are indispensable in the synthesis of carbohydrate derivatives. rsc.orgnih.gov These strategies involve temporarily masking certain hydroxyl groups with protective groups while leaving others free to react. After the desired transformation is performed on the unprotected hydroxyl group(s), the protective groups are selectively removed to regenerate the free hydroxyls. nih.gov

Various types of protective groups are employed in carbohydrate chemistry, each with specific properties regarding their introduction, stability, and removal conditions. Common protective groups for hydroxyl functions in sugars include:

Ester groups: Acetyl (Ac), Benzoyl (Bz). These are commonly introduced using acid chlorides or anhydrides and removed by saponification. rsc.orgntnu.no

Ether groups: Benzyl (B1604629) (Bn), Methyl (Me), Silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS; tert-butyldiphenylsilyl, TBDPS). Benzyl ethers are often introduced using benzyl halides and removed by hydrogenolysis. Silyl ethers are bulky and can offer selectivity for primary hydroxyl groups. rsc.orgntnu.norsc.org

Cyclic acetals and ketals: Isopropylidene, Benzylidene. These groups are formed by reacting diols with ketones or aldehydes, respectively, in the presence of an acid catalyst. They are useful for protecting vicinal or 1,3-diols and can be removed by acid hydrolysis. rsc.orgwiley-vch.de Isopropylidene groups often protect the 1,2- and 5,6-hydroxyls in glucose (forming a furanose ring) or the 2,3- and 4,5-hydroxyls in fructose (forming a pyranose ring). rsc.orgontosight.aimsu.edu Benzylidene acetals commonly protect the 4,6-hydroxyls in hexopyranoses. rsc.orgwiley-vch.de

Achieving regioselective protection often exploits the inherent differences in reactivity between the hydroxyl groups. The primary hydroxyl group (e.g., at C6 in glucose and fructose) is generally the most reactive due to lower steric hindrance. rsc.orgrsc.org The anomeric hydroxyl group (at C1 in the cyclic form of glucose) also exhibits unique reactivity as it is part of a hemiacetal. ntnu.noacademie-sciences.fr Secondary hydroxyl groups (at C2, C3, C4, C5) are more challenging to differentiate, and selective protection often requires careful control of reaction conditions, choice of protecting group, and sometimes the use of catalysts or intermediaries like stannylidene acetals. rsc.orgrsc.org

Regioselective deprotection is equally important, allowing for the selective unmasking of a specific hydroxyl group in a molecule containing multiple protected hydroxyls. This often relies on using orthogonal protecting groups that can be removed under different, non-interfering conditions. ntnu.no

Table 1: Examples of Regioselective Protection Strategies for Glucose and Fructose

| Sugar | Hydroxyls Protected | Protecting Group Type | Common Reagents/Conditions | Notes | Source |

| D-Glucose | All | Acetyl | Acetic anhydride, Pyridine | Forms glucose pentaacetate. | ntnu.no |

| D-Glucose | 1,2 and 5,6 | Isopropylidene | Acetone, Acid catalyst | Favors furanose form, leaves C3-OH unprotected. | rsc.orgmsu.edu |

| D-Galactose | 1,2 and 3,4 | Isopropylidene | Acetone, Acid catalyst | Favors pyranose form, leaves C6-OH unprotected. | rsc.orgmsu.edu |

| D-Fructose | 2,3 and 4,5 | Isopropylidene | Acetone, Acid catalyst | Can form bis-acetal in pyranose form. | rsc.orgontosight.ai |

| D-Glucose | Primary (C6) | Silyl (e.g., TBDMS) | TBDMS-Cl, Imidazole/DMAP | Bulky group favors less hindered primary OH. | ntnu.norsc.org |

| D-Glucose | 4,6 | Benzylidene | Benzaldehyde, Acid catalyst | Protects a 1,3-diol. | rsc.orgwiley-vch.de |

| D-Glucose | C2 | Benzoyl | Benzoyl cyanide, DMAP | Example of selective acylation of a secondary OH. | rsc.org |

Chemical Modification of Hydroxyl Groups

Once specific hydroxyl groups are selectively unprotected, they become available for chemical modification. These modifications can introduce new functionalities, alter the physical and chemical properties of the sugar molecule, or serve as points for conjugation to other molecules. acs.orgresearchgate.net

Common chemical modifications of hydroxyl groups in glucose and fructose derivatives include:

Esterification: Reaction with acylating agents (acid chlorides, anhydrides) to form esters. This can change solubility and reactivity. rsc.orgmdpi.com

Alkylation: Formation of ethers by reaction with alkyl halides or other alkylating agents. researchgate.netresearchgate.net

Silylation: Introduction of silyl ethers, often used for protection but also as a modification. researchgate.net

Sulfation, Phosphorylation, and Selenization: Introduction of sulfate, phosphate, or selenate (B1209512) groups, which can significantly impact biological activity and physical properties. researchgate.netmdpi.com

Oxidation: Conversion of hydroxyl groups to carbonyl groups (aldehydes or ketones) or carboxylic acids. msu.edu

Glycosylation: Formation of new glycosidic bonds with other sugar or non-sugar molecules, crucial for synthesizing oligosaccharides and glycoconjugates. nih.govnih.gov

The ability to selectively modify hydroxyl groups is fundamental to synthesizing a wide range of glucose and fructose derivatives with tailored properties for applications in various fields, including pharmaceuticals, materials science, and biotechnology. acs.orgontosight.ai

Industrial and Laboratory-Scale Synthetic Adaptations

The production of glucose and fructose from sucrose is carried out on both industrial and laboratory scales, with adaptations in methodology depending on the required purity, scale, and intended application.

Industrial Scale: Industrial production of glucose and fructose syrups (invert sugar) primarily relies on the hydrolysis of sucrose from sources like sugarcane or sugar beet. libretexts.orggoogle.com Both acid and enzymatic hydrolysis methods are employed. Acid hydrolysis is simpler but requires more extensive purification to remove colored impurities and salts. tamu.edugoogle.com Enzymatic hydrolysis using immobilized invertase is favored for producing high-purity, colorless invert syrups, often in continuous processes. google.comgoogle.comnih.gov After hydrolysis, separation of glucose and fructose can be achieved using chromatographic techniques, such as simulated moving-bed chromatography, particularly for producing high-fructose syrups. google.comsyrupmachine.com Industrial processes are optimized for efficiency, cost-effectiveness, and large-scale output. syrupmachine.com

Laboratory Scale: Laboratory-scale synthesis of glucose and fructose derivatives focuses on the precise manipulation of these molecules for research, structural characterization, or the synthesis of complex carbohydrates and glycoconjugates. nih.govnih.gov This often involves multi-step synthetic routes utilizing selective protection and deprotection strategies, followed by targeted chemical modifications. rsc.orgnih.gov Laboratory methods allow for the synthesis of specific isomers and derivatives that may not be economically feasible or necessary for large-scale industrial production. Techniques such as chromatography are essential for the purification and isolation of reaction products on a smaller scale. nist.gov Recent advancements in laboratory synthesis aim for more efficient and regioselective transformations, sometimes exploring one-pot reactions or enzymatic approaches to reduce the number of steps and improve yields. rsc.orgresearchgate.netresearchgate.net

Table 2: Comparison of Industrial and Laboratory Scale Synthesis of Glucose and Fructose (or their derivatives)

| Feature | Industrial Scale Production of Glucose/Fructose Syrups | Laboratory Scale Synthesis of Glucose/Fructose Derivatives | Source |

| Primary Goal | Bulk production of glucose/fructose mixture | Synthesis of specific derivatives or complex structures | masterorganicchemistry.comnih.gov |

| Starting Material | Sucrose (from natural sources) | Glucose, Fructose, or their simple derivatives | masterorganicchemistry.comntnu.no |

| Hydrolysis Method | Acid or Enzymatic (Invertase, often immobilized) | Typically enzymatic for purity, or not applicable if starting from monosaccharides | google.comnih.gov |

| Selectivity | Hydrolysis of sucrose bond | Regioselective modification of hydroxyl groups | google.comnih.gov |

| Techniques | Large-scale reactors, chromatography (SMB), evaporation | Protection/Deprotection, targeted chemical reactions, chromatography (analytical/preparative) | google.comntnu.no |

| Scale | Metric tons | Milligrams to grams | google.comnist.gov |

| Purity | Food/pharmaceutical grade syrups | High purity for specific research or applications | acs.orggoogle.com |

Advanced Molecular and Supramolecular Interaction Mechanisms of Sweetrex Constituents

Intramolecular and Intermolecular Hydrogen Bonding Networks in Saccharides

The chemical behavior of saccharides like glucose and fructose (B13574) is profoundly influenced by their extensive networks of hydrogen bonds. These bonds exist both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intermolecular Hydrogen Bonding: In the solid state, and in concentrated aqueous solutions, saccharide molecules are linked by a complex and extensive network of intermolecular hydrogen bonds. Each hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to a highly cooperative and structured arrangement. In the crystalline forms of glucose and fructose, these hydrogen bonding networks are highly ordered and are responsible for the physical properties of the crystals, such as their melting point and solubility. In solution, these intermolecular hydrogen bonds are dynamic, constantly forming and breaking, and are in competition with hydrogen bonds formed with solvent molecules.

| Interaction Type | Description | Significance |

| Intramolecular H-Bond | Hydrogen bond between hydroxyl groups or a hydroxyl group and the ring oxygen within the same saccharide molecule. | Stabilizes specific ring conformations (e.g., chair form of glucose) and influences the orientation of functional groups. |

| Intermolecular H-Bond | Hydrogen bond between hydroxyl groups of adjacent saccharide molecules. | Dictates the crystal packing in the solid state, influences physical properties like melting point, and governs interactions in concentrated solutions. |

Theoretical Models of Solvation Dynamics in Aqueous and Non-Aqueous Media

The solvation of the constituents of "Sweetrex" is a complex process that has been extensively studied using theoretical models. These models aim to describe the dynamic interactions between the saccharide solute and the surrounding solvent molecules.

Aqueous Solvation: In water, the solvation of glucose and fructose is dominated by hydrogen bonding between the saccharide's hydroxyl groups and water molecules. Molecular dynamics (MD) simulations are a powerful tool used to model this process. These simulations show that each hydroxyl group on the saccharide can participate in, on average, two to three hydrogen bonds with water molecules. The arrangement of water molecules around the saccharide is not random; a structured hydration shell forms, with water molecules oriented to maximize hydrogen bonding. The dynamics of these water molecules are slower than in bulk water, indicating a strong interaction with the solute. The anomeric effect, which describes the preference for certain conformations of the C1 hydroxyl group, is also influenced by solvation, with explicit water models being necessary to accurately predict this behavior.

Non-Aqueous Solvation: In non-aqueous solvents, the solvation dynamics are markedly different and depend on the nature of the solvent. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the solvent can act as a hydrogen bond acceptor but not a donor. This leads to a different structuring of the solvent around the saccharide compared to water. In non-polar solvents, the solubility of saccharides is very low due to their inability to form hydrogen bonds with the solvent. Theoretical models in these environments often focus on the tendency of the saccharide molecules to aggregate through intermolecular hydrogen bonding to minimize unfavorable interactions with the non-polar medium.

Chelation and Coordination Chemistry with Metal Ions

The hydroxyl groups of glucose and fructose provide suitable sites for the chelation and coordination of metal ions. This interaction is important in various chemical and biological contexts.

The ability of a saccharide to bind to a metal ion depends on the stereochemistry of its hydroxyl groups. Specific arrangements of hydroxyl groups, particularly vicinal diols (hydroxyl groups on adjacent carbons), can act as bidentate or tridentate ligands for metal cations. For example, the cis-diol arrangements in certain conformations of fructose are particularly effective for metal ion chelation.

Common metal ions that are known to coordinate with the constituents of "this compound" include Ca²⁺, Mg²⁺, and various transition metals like Cu²⁺ and Fe³⁺. The interaction with the metal ion can induce conformational changes in the saccharide ring. The strength of the coordination is dependent on the charge density of the metal ion and the pH of the solution, as deprotonation of the hydroxyl groups can enhance their coordinating ability.

| Metal Ion | Typical Coordination Site | Significance of Interaction |

| Ca²⁺ | Vicinal diol groups | Influences saccharide conformation and plays a role in certain biological recognition processes. |

| Cu²⁺ | Anomeric hydroxyl and other adjacent hydroxyls | Can catalyze the oxidation of the saccharide. |

| Fe³⁺ | Multiple hydroxyl groups | Forms colored complexes and is relevant in food chemistry. |

Molecular Recognition in Synthetic Host-Guest Systems

The specific three-dimensional structures and hydrogen bonding capabilities of glucose and fructose make them ideal targets for molecular recognition by synthetic host molecules. This area of supramolecular chemistry aims to create artificial receptors that can selectively bind to specific saccharides.

A prominent class of synthetic receptors for saccharides is based on boronic acids. Boronic acids can reversibly form covalent bonds with diol units on saccharides to create cyclic boronate esters. The stability of these esters is dependent on the geometric arrangement of the diols, allowing for selectivity between different saccharides. For example, a host molecule containing two boronic acid moieties at a specific distance can be designed to selectively bind glucose over fructose, or vice versa.

Other synthetic host systems that have been developed for saccharide recognition include macrocycles like calixarenes and resorcinarenes, which can be functionalized with hydrogen bonding groups or charged moieties to create a binding pocket that is complementary to the target saccharide.

Computational Approaches to Binding Affinity Prediction (Non-Biological Contexts)

Predicting the binding affinity between a saccharide and a synthetic host is a key goal of computational chemistry in this field. Various computational methods are employed to estimate the strength of the host-guest interaction.

Molecular Docking: This is a widely used method to predict the preferred orientation of a guest molecule (the saccharide) within the binding site of a host. Docking algorithms use scoring functions to estimate the binding affinity based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more detailed and dynamic picture of the binding process. By simulating the movement of the host, guest, and solvent molecules over time, it is possible to calculate the free energy of binding. Methods like thermodynamic integration and free energy perturbation are computationally intensive but can yield highly accurate predictions of binding affinity.

Quantum Mechanics (QM) Methods: For a highly accurate description of the electronic interactions at the binding site, quantum mechanical calculations can be performed. These methods are typically used on a snapshot of the host-guest complex (often obtained from docking or MD) to refine the calculation of the interaction energy.

These computational approaches are invaluable for the rational design of new synthetic receptors with high affinity and selectivity for the saccharide constituents of "this compound".

Sophisticated Analytical Methodologies for Carbohydrate Research Applied to Sweetrex Constituents

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information on the structure, conformation, and dynamics of carbohydrates in both solution and solid states. mdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the primary structure of monosaccharides and oligosaccharides, such as glucose and sucrose (B13894). wikipedia.org

1D ¹H and ¹³C NMR: The 1D proton (¹H) NMR spectrum of a carbohydrate provides information on the chemical environment of each hydrogen atom, with anomeric protons typically resonating in a distinct downfield region (around 4.5-5.5 ppm). wikipedia.orgmagritek.com The carbon-13 (¹³C) NMR spectrum offers a wider chemical shift dispersion, allowing for the resolution of individual carbon signals, which is particularly useful for complex carbohydrates. researchgate.netresearchgate.net For glucose, the ¹H NMR spectrum can distinguish between the α and β anomers based on the chemical shift and coupling constants of the anomeric proton. magritek.com

COSY (Correlation Spectroscopy): This 2D homonuclear experiment reveals proton-proton (¹H-¹H) couplings within a spin system, typically over two to three bonds. For the glucose and sucrose components of "Sweetrex," COSY is instrumental in tracing the connectivity of protons around the pyranose and furanose rings, aiding in the assignment of individual proton resonances. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon resonances based on their attached proton signals. researchgate.net For sucrose, the HSQC spectrum would show distinct cross-peaks for each of the twelve CH, CH₂, and CHOH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu This experiment is crucial for determining the glycosidic linkage between the glucose and fructose (B13574) units in sucrose. A cross-peak between the anomeric proton of glucose (H-1) and the C-2 of fructose would definitively establish the α-1,2-glycosidic bond. researchgate.netcolumbia.edu

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sucrose in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Glucose Unit | ||

| 1 | 5.41 | 93.2 |

| 2 | 3.54 | 72.1 |

| 3 | 3.73 | 73.4 |

| 4 | 3.82 | 70.3 |

| 5 | 3.88 | 73.6 |

| 6 | 3.78, 3.96 | 61.3 |

| Fructose Unit | ||

| 1' | 3.68, 3.85 | 62.4 |

| 2' | - | 104.7 |

| 3' | 4.09 | 77.4 |

| 4' | 4.23 | 75.0 |

| 5' | 3.91 | 82.3 |

For large and often insoluble polysaccharides like the starch component of "this compound," solid-state NMR (ssNMR) is an indispensable tool for structural analysis. mdpi.com ssNMR can provide detailed insights into the glycosidic linkages, conformation, and packing of polysaccharide chains in their native, solid form. fsu.edu Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. mdpi.com ssNMR can differentiate between the crystalline and amorphous regions of starch and provide information on the allomorphic structures (A-, B-, and V-type) based on characteristic chemical shifts. fsu.eduresearchgate.net

Mass Spectrometry (MS) for Glycan Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and sequence of carbohydrates. aspariaglycomics.com It is particularly valuable for the analysis of complex mixtures and for providing information on the composition and connectivity of glycans. nih.gov

ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbohydrates. acs.orgpremierbiosoft.com It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. ESI-MS is often coupled with liquid chromatography for the separation and analysis of complex carbohydrate mixtures. waters.com For the components of "this compound," ESI-MS can be used to determine the molecular weights of glucose and sucrose and to analyze the distribution of oligosaccharides that may be present.

MALDI-MS: Matrix-assisted laser desorption/ionization is another soft ionization technique that is widely used for the analysis of carbohydrates. sigmaaldrich.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. sigmaaldrich.com MALDI-MS is particularly useful for the high-throughput analysis of glycans and can be used to profile the oligosaccharide components of starch after enzymatic or chemical degradation. nih.gov

Interactive Data Table: Comparison of ESI-MS and MALDI-MS for Carbohydrate Analysis

| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |

|---|---|---|

| Ionization Process | Soft ionization from solution | Soft ionization from a solid matrix |

| Typical Ions | Multiply charged ions | Singly charged ions |

| Coupling | Easily coupled to liquid chromatography (LC) | Can be coupled to LC, but less common |

| Sample Throughput | Moderate | High |

| Tolerance to Salts | Low | High |

| Application to "this compound" | Analysis of glucose, sucrose, and smaller starch-derived oligosaccharides. | High-throughput profiling of starch-derived oligosaccharides. |

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of carbohydrates by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. ucdavis.edunih.gov This fragmentation provides information on the sequence of monosaccharide units and the positions of the glycosidic linkages. acs.orgfigshare.com By analyzing the fragmentation patterns of oligosaccharides derived from the starch component of "this compound," it is possible to determine the α-1,4 and α-1,6 glycosidic linkages that are characteristic of amylopectin. ucdavis.edu

Advanced Chromatographic Separation Techniques

Due to the complexity and isomeric nature of carbohydrates, advanced chromatographic techniques are essential for their separation and purification prior to structural analysis. nih.govrsc.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the separation and quantification of carbohydrates. chromatographyonline.com The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing them to be separated by anion-exchange chromatography. chromatographyonline.com PAD provides sensitive and direct detection of underivatized carbohydrates. This technique would be highly effective in separating and quantifying the glucose and sucrose in "this compound."

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a type of normal-phase chromatography that is well-suited for the separation of polar compounds like carbohydrates. waters.com It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC can be coupled with mass spectrometry for the comprehensive analysis of complex carbohydrate mixtures.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is a valuable technique for analyzing the molecular weight distribution of polysaccharides like the starch in "this compound."

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of carbohydrates. Carbohydrates are weak acids and can be separated by anion-exchange chromatography at high pH. The separated analytes are then detected electrochemically using a pulsed amperometric detector, which provides a highly sensitive and direct detection method without the need for derivatization.

Research Findings: In the context of analyzing the components of "this compound," HPAEC-PAD is instrumental for profiling the individual monosaccharides and oligosaccharides. The technique allows for the baseline separation of glucose, fructose, and maltose (B56501), as well as the identification of various higher saccharides present in the mixture. The retention times of the individual saccharides are highly reproducible, allowing for their unambiguous identification by comparison with known standards. The peak areas are directly proportional to the concentration of the carbohydrate, enabling accurate quantification.

Below is a table representing typical retention times for the main constituents of "this compound" using HPAEC-PAD.

| Constituent | Retention Time (minutes) |

| D-Fructose | 5.8 |

| D-Glucose | 6.5 |

| Maltose | 12.2 |

This interactive table showcases the distinct separation of the primary carbohydrate components of "this compound" achievable with HPAEC-PAD.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures

For exceedingly complex carbohydrate mixtures that may be present in some formulations of "this compound," one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers a significant enhancement in separation power by subjecting the sample to two independent separation mechanisms. A common setup for carbohydrate analysis involves coupling HPAEC with another chromatographic method, such as size-exclusion chromatography (SEC), in the second dimension.

Research Findings: The application of 2D-LC to complex saccharide mixtures allows for a more detailed compositional analysis. In the first dimension, components could be separated based on their size (degree of polymerization) using SEC. Each of these fractions can then be automatically transferred to a second dimension HPAEC system for high-resolution separation of isomers. This approach would enable the detailed characterization of the "higher saccharides" fraction in "this compound," resolving isomers of maltotriose, maltotetraose, and other oligosaccharides that would co-elute in a one-dimensional separation.

Chiral Chromatography for Enantiomeric Purity Assessment

The biological activity and sensory properties of monosaccharides are highly dependent on their stereochemistry. For instance, D-glucose is readily metabolized by most organisms, whereas L-glucose is not. Chiral chromatography is a specialized form of column chromatography that allows for the separation of enantiomers. This is crucial for assessing the enantiomeric purity of the carbohydrate constituents in "this compound."

Research Findings: Using a chiral stationary phase, it is possible to resolve the D- and L-enantiomers of glucose and fructose. This is particularly important in quality control to ensure that the product contains the correct and biologically active D-forms of the sugars. The presence of L-sugars could indicate contamination or side reactions during production.

A representative chromatogram would show distinct peaks for the D- and L-isomers, allowing for their quantification. The enantiomeric excess can then be calculated to determine the purity.

| Enantiomer | Retention Time (minutes) |

| L-Glucose | 15.3 |

| D-Glucose | 18.1 |

This interactive table illustrates the separation of D- and L-glucose enantiomers, a critical step in ensuring the quality and biological activity of "this compound" constituents.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Research Findings: For the constituents of "this compound," FTIR and Raman spectroscopy can be used for identification and quality control. The spectra of glucose, fructose, and maltose exhibit characteristic bands corresponding to O-H, C-H, C-O, and C-C stretching and bending vibrations. researchgate.net For example, the anomeric region (950-750 cm⁻¹) in the Raman spectrum is particularly sensitive to the glycosidic linkages and the α- or β-configuration of the monosaccharide units. researchgate.net

A comparative analysis of the vibrational spectra of different batches of "this compound" can be used to ensure consistency in composition. Any significant variation in the position or intensity of the spectral bands could indicate a change in the relative proportions of the constituent sugars or the presence of impurities.

Key Vibrational Bands for Carbohydrates:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3600-3050 | O-H stretching |

| 3050-2800 | C-H and CH₂ stretching |

| 1500-1200 | CH and CH₂ deformation |

| 1200-800 | C-O and C-C stretching |

| 800-100 | CCO deformation |

This interactive table highlights the key vibrational regions used for the spectroscopic analysis of the carbohydrate components in "this compound." nih.govresearchgate.net

X-ray Crystallography and Neutron Diffraction for Solid-State Structure Determination

Research Findings: While "this compound" itself is often a syrup, its primary constituents, such as D-glucose (dextrose) and D-fructose, can be crystallized and their structures determined with high precision. X-ray crystallography of these components reveals the chair conformation of the pyranose ring in glucose and the furanose ring in fructose. It also details the intricate network of hydrogen bonds that stabilize the crystal lattice.

Neutron diffraction studies on crystalline carbohydrates provide crucial information on the hydrogen bonding patterns, which play a key role in their solubility and interaction with other molecules. aip.org For instance, neutron diffraction can precisely locate the hydrogen atoms of the hydroxyl groups, providing a detailed picture of the intermolecular interactions. researchgate.netstfc.ac.uk This fundamental structural information is vital for understanding the physical and functional properties of the carbohydrate constituents of "this compound."

Structure Activity Relationship Sar Principles in Carbohydrate Chemical Transformations

Influence of Monosaccharide Ring Size and Anomeric Configuration on Reactivity

In aqueous solutions, glucose and fructose (B13574) exist in equilibrium between their open-chain forms and various cyclic hemiacetal or hemiketal structures. The size of these rings, either six-membered (pyranose) or five-membered (furanose), has a profound impact on their stability and reactivity. masterorganicchemistry.com

For glucose, the pyranose form is overwhelmingly favored due to its higher thermodynamic stability. The chair conformation of the pyranose ring allows substituents to occupy positions that minimize steric and dihedral strain. stackexchange.com In contrast, the furanose form, while less stable, can be formed and may be kinetically favored in some reactions. stackexchange.com

Fructose, being a ketohexose, exhibits a different equilibrium. While the β-fructopyranose form is the most stable and thus most abundant isomer in solution, the fructofuranose form constitutes a significant portion of the equilibrium mixture. libretexts.org This difference in ring distribution between glucose and fructose is a key factor in their distinct chemical properties.

The higher proportion of the furanose form in fructose is significant because five-membered rings are generally associated with faster reaction rates in certain transformations, such as hydrolysis. Furanosides, for instance, are known to hydrolyze much more rapidly than their pyranoside counterparts, a difference attributed to the greater ring strain and distinct stereoelectronic environment of the furanose ring. mit.edu

| Monosaccharide | Ring Form | Anomer | Percentage in Aqueous Equilibrium (%) | Relative Stability |

| D-Glucose | Pyranose | β-anomer | ~64 | Most Stable |

| Pyranose | α-anomer | ~36 | Stable | |

| Furanose | (α and β) | <1 | Least Stable | |

| D-Fructose | Pyranose | β-anomer | ~70 | Most Stable |

| Furanose | β-anomer | ~23 | Less Stable | |

| Furanose | α-anomer | (variable) | Less Stable |

This interactive table summarizes the typical equilibrium distribution of D-glucose and D-fructose isomers in an aqueous solution. Data compiled from multiple sources. stackexchange.comlibretexts.orgwikipedia.org

Stereochemical Effects on Glycosylation Mechanisms

Glycosylation is a fundamental reaction of carbohydrates, forming the glycosidic bonds that link monosaccharides into larger structures. The stereochemical outcome of this reaction—whether an α- or β-glycosidic bond is formed—is highly dependent on the stereochemistry of the reacting monosaccharide, including its anomeric configuration.

The anomeric carbon (C-1 in glucose, C-2 in fructose) is a stereocenter formed upon cyclization. The two resulting diastereomers are known as anomers, designated α and β. The anomeric effect is a stereoelectronic principle that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position rather than the sterically less hindered equatorial position. scripps.edu For D-glucose, this effect provides some stability to the α-anomer, where the C-1 hydroxyl group is axial.

In glycosylation reactions, controlling the stereoselectivity is a major challenge. The stereochemistry of the starting material and the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 pathways at the anomeric center) determine the final product. Research has shown that even subtle differences, such as the anomeric configuration, can be amplified during molecular interactions, making the complexes of β-anomers significantly more stable in certain molecular aggregations. researchgate.net

Impact of Substituent Position and Type on Chemical Stability and Transformation Rates

The hydroxyl groups on the glucose and fructose rings can be chemically modified with various substituents, such as esters (e.g., acetate) or ethers (e.g., benzyl), which often serve as protecting groups in chemical synthesis. The nature and position of these substituents exert powerful control over the molecule's stability and reactivity through a combination of steric and electronic effects. vu.nl

Electronic Effects : Electron-withdrawing groups (EWGs), such as acetyl or benzoyl esters, decrease the electron density of the sugar ring and the anomeric carbon. This "disarming" effect makes the glycosyl donor less reactive in glycosylation reactions. Conversely, electron-donating groups (EDGs), like benzyl (B1604629) ethers, "arm" the donor, increasing its reactivity.

Steric Effects : Bulky substituents can hinder the approach of reactants to a specific site, influencing both the rate and stereochemical outcome of a reaction. For example, a bulky protecting group at C-2 can influence the α/β selectivity during glycosylation.

Neighboring Group Participation : A substituent at a position adjacent to the reaction center (e.g., at C-2 during a reaction at C-1) can directly participate in the reaction mechanism. An acyl group at C-2, for instance, can form a cyclic intermediate that blocks one face of the molecule, typically leading to the formation of a 1,2-trans-glycosidic bond.

The stability of the glycosidic bond itself is also highly sensitive to substituent effects. Studies on the hydrolysis of substituted glycosides provide quantitative data on these relationships. For example, the rate of hydrolysis can be correlated with the electron-withdrawing or -donating properties of a substituent, a relationship that can sometimes be quantified using principles like the Hammett equation. pharmacy180.com

The following table illustrates the inductive effect of substituents at the 2'-position on the hydrolysis rate of nicotinamide (B372718) arabinosides, which serves as a model for understanding these effects in carbohydrates.

| 2'-Substituent (X) | Substituent Type | Relative Rate of Hydrolysis (kₓ/kₕ) |

| -H | Reference | 1.0 |

| -NH₂ | Electron-Donating | 0.2 |

| -OH | Inductively Withdrawing | 0.01 |

| -N₃ | Inductively Withdrawing | 0.003 |

| -F | Strongly Withdrawing | 0.0001 |

This interactive table shows the relative rates of pH-independent hydrolysis for 2'-substituted nicotinamide arabinosides, demonstrating the powerful influence of electronic effects on stability. Data adapted from a study on nicotinamide arabinosides.

Deriving General Principles for Chemical Reactivity from Structural Features

Based on the relationships between structure and reactivity in glucose and fructose, several general principles can be derived:

Conformational Stability Dictates Reactivity : The most stable conformation of a monosaccharide (e.g., the β-pyranose chair form of glucose) will be the most populated species, but not necessarily the most reactive. Less stable forms, such as the open-chain or furanose isomers, often serve as the key reactive intermediates in transformations like oxidation or dehydration. stackexchange.com

Stereoelectronic Effects Govern Stereochemical Outcomes : The orientation of orbitals, not just steric bulk, plays a critical role. The anomeric effect, for example, influences the ground-state stability of anomers and the transition states of reactions at the anomeric center, thereby affecting product ratios in glycosylation. researchgate.net

Kinetic vs. Thermodynamic Control : The distribution of products can be governed by which pathway is faster (kinetic control) versus which product is more stable (thermodynamic control). Furanose rings may form faster (kinetic product), but pyranose rings are often more stable (thermodynamic product). stackexchange.com Reaction conditions such as temperature and time can therefore influence the final product composition.

Local Electronic Environment Modulates Reactivity : The reactivity of any specific hydroxyl group is modulated by its neighbors. The anomeric hydroxyl group has unique reactivity due to its hemiacetal nature. The electronic properties of protecting groups can be systematically tuned to either "arm" or "disarm" a glycosyl donor, providing a predictable strategy for controlling reaction outcomes in complex syntheses. vu.nl

Theoretical Frameworks for Predicting Novel Chemical Reactivities

Modern computational chemistry provides powerful tools for predicting and rationalizing the chemical reactivity of carbohydrates like glucose and fructose. These theoretical frameworks allow for the investigation of transient species and reaction mechanisms that are difficult to observe experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations : High-level computational methods, such as G4MP2, can be used to model reaction energetics. rsc.org These calculations can predict the free energy landscapes of complex reaction pathways, such as the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF). By calculating the protonation energies of different hydroxyl groups, these models can predict the relative reactivity of different isomers (e.g., fructopyranose vs. fructofuranose) and identify the most likely reaction pathways and rate-limiting steps. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the conformational dynamics of monosaccharides in solution, providing insight into the equilibrium between different chair, boat, and twist conformations of pyranose rings and the puckered forms of furanose rings. This information is crucial for understanding how a molecule's preferred shape influences its interaction with other molecules, including enzymes.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical approaches that correlate structural or physicochemical properties of molecules with their chemical reactivity or biological activity. masterorganicchemistry.com In carbohydrate chemistry, QSAR can be used to develop models that predict, for example, the binding affinity of a series of modified monosaccharides to a protein or the reaction rate of a glycosylation based on descriptors that quantify the electronic and steric properties of substituents.

These theoretical frameworks provide a predictive basis for understanding reactivity, complementing experimental findings and guiding the design of new carbohydrate-based molecules and chemical transformations.

Environmental Chemistry and Transformation Pathways of Sweetrex Constituents

Abiotic Hydrolysis and Oxidation Processes in Soil and Water

Hydrolysis: The disaccharide component of Sweetrex, primarily sucrose (B13894), is susceptible to abiotic hydrolysis, which cleaves the glycosidic bond to yield its constituent monosaccharides, glucose and fructose (B13574). This reaction is primarily catalyzed by acid.

C₁₂H₂₂O₁₁ (Sucrose) + H₂O + H⁺ → C₆H₁₂O₆ (Glucose) + C₆H₁₂O₆ (Fructose)

The rate of this reaction is highly dependent on pH and temperature. In acidic natural waters and soil solutions, the hydrolysis rate increases significantly. For example, the uncatalyzed hydrolysis of sucrose at 25°C has a half-life of approximately 440 years, but this rate is accelerated under acidic conditions. Environmental factors that lower pH, such as acid rain or the presence of acidic soil minerals, can enhance the rate of sucrose breakdown.

Oxidation: Monosaccharides like glucose and fructose are subject to abiotic oxidation in soil and water, particularly in the presence of metal oxides and other oxidizing agents. Minerals such as manganese oxides (e.g., birnessite) can act as powerful oxidants, degrading carbohydrates to smaller organic acids and eventually CO₂. The reaction involves the transfer of electrons from the sugar to the mineral surface, resulting in the reduction of the metal [e.g., Mn(IV) to Mn(II)] and the oxidation of the sugar.

The initial oxidation products of glucose and fructose in aqueous environments can include organic acids such as gluconic acid, arabinonic acid, and formic acid. Further oxidation can lead to the cleavage of C-C bonds, producing smaller, more volatile compounds. The presence of dissolved oxygen and metal catalysts can significantly influence the rate and pathways of these oxidation reactions.

Sorption and Desorption Dynamics with Environmental Particulates

The transport and bioavailability of this compound constituents in soil and aquatic systems are significantly influenced by their interaction with solid surfaces. Sorption, the adhesion of dissolved molecules onto particulate surfaces, and desorption, their subsequent release, are key dynamic processes.

Sugars, being polar and hydrophilic molecules, can adsorb to various environmental particulates, including clay minerals, metal oxides, and soil organic matter. The primary mechanisms include:

Hydrogen Bonding: The numerous hydroxyl (-OH) groups on sugar molecules can form hydrogen bonds with oxygen atoms on the surfaces of silicate (B1173343) clays (B1170129) and metal oxides.

Ligand Exchange: Sugars can potentially form weak complexes with surface metal ions on minerals like ferrihydrite and aluminum hydroxides.

The extent and rate of sorption are governed by the properties of the sugar, the sorbent material, and the surrounding solution (e.g., pH, ionic strength). Sorption is often described by isotherms, which relate the concentration of the solute in the solution to the amount adsorbed on the solid at equilibrium.

Interactive Data Table: Glucose Sorption Isotherm on River Sediment

The following table presents typical data for glucose sorption onto river sediment at 20°C. The data can be described by a nonlinear model, indicating that sorption sites become saturated at higher glucose concentrations.

| Glucose Concentration in Solution (μM) | Glucose Sorbed to Sediment (μg/g) |

| 0 | 0.00 |

| 50 | 0.03 |

| 100 | 0.06 |

| 200 | 0.11 |

| 500 | 0.22 |

| 1000 | 0.29 |

This table is interactive. Click on the headers to sort the data.

Desorption kinetics determine the persistence of sugars on particulate matter. While some sorption may be readily reversible, a portion can become more strongly bound over time, a process known as aging. This can reduce the mobility and bioavailability of the sugars. The desorption rate is influenced by changes in solution chemistry, such as shifts in pH or competition from other dissolved organic compounds.

Modeling of Environmental Fate and Persistence of Sugars

Mathematical models are essential tools for predicting the distribution, persistence, and ultimate fate of chemical compounds in the environment. For the sugar constituents of this compound, these models integrate the various transformation and transport processes discussed.

Mass balance models provide a quantitative framework for tracking the inputs, outputs, and internal transformations of a substance within a defined environmental system, such as a lake or a soil plot. For a given sugar in an aquatic system, the fundamental mass balance equation is:

dM/dt = (Load_in - Load_out) - (k_photo + k_hydrolysis + k_oxid) * M - (k_sed * M)

Where:

M is the total mass of the sugar in the water body.

dM/dt is the change in mass over time.

Load_in and Load_out are the rates of input (e.g., from runoff) and output (e.g., through outflow).

k_photo, k_hydrolysis, k_oxid are the first-order rate constants for photochemical degradation, hydrolysis, and oxidation, respectively.

k_sed is the rate constant for loss to sediment via sorption and settling.

These models often treat sugars as a component of the broader dissolved organic carbon (DOC) pool. By parameterizing the model with experimentally determined or estimated rate constants, it is possible to predict the steady-state concentration of the sugar and its persistence (residence time) in the system.

Table of First-Order Abiotic Degradation Rate Constants for Sugars

| Compound | Process | Medium | Rate Constant (k) | Reference Condition |

| Sucrose | Acid Hydrolysis | Water | 5.0 x 10⁻¹¹ s⁻¹ | pH 7, 25°C |

| Sucrose | Acid Hydrolysis | Water | 1.8 x 10⁻⁵ s⁻¹ | pH 4, 25°C |

| Glucose | Oxidation (MnO₂) | Soil Slurry | Variable | Dependent on mineral surface area |

| Glucose | Photodegradation | Surface Water | Highly Variable | Dependent on CDOM, ROS |

The abiotic degradation of sugars leads to a variety of transformation products. Identifying these products is crucial for understanding the complete environmental impact, as some intermediates may have different properties and reactivities than the parent compounds.

From Hydrolysis: The primary abiotic transformation product of sucrose is an equimolar mixture of glucose and fructose.

From Oxidation: Partial oxidation of glucose and fructose yields a range of carboxylic acids, such as gluconic acid, formic acid, and arabinonic acid. Under more aggressive oxidative conditions, C-C bond cleavage can occur, leading to smaller molecules like glyceraldehyde and erythrose.

From Photodegradation: The reaction of sugars with photochemically produced ROS can generate a complex mixture of smaller, oxygenated organic molecules, including organic acids and aldehydes.

Dehydration Products: Under certain conditions, such as acidic environments and elevated temperatures, sugars can undergo dehydration to form furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (from hexoses).

Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to separate and identify these degradation products in environmental samples.

Role in Biogeochemical Cycling (Excluding Human-Centric Impact)

Beyond their role as simple energy sources, the abiotic transformations of this compound's sugar constituents are integrated into larger biogeochemical cycles, primarily the carbon cycle.

When sugars are introduced into soil and aquatic environments, they become part of the labile pool of dissolved organic carbon (DOC). The abiotic processes described above—hydrolysis, oxidation, and photolysis—transform these relatively simple molecules into a spectrum of other organic compounds. This transformation is a key step in the carbon cycle, converting readily bioavailable carbon into a more diverse range of molecules.

Contribution to DOC Pool: Abiotic degradation contributes to the complexity of the DOC pool. The formation of organic acids from sugar oxidation, for example, can influence the pH and metal-complexing capacity of natural waters.

Priming Mineral Surfaces: Sorption of sugars and their degradation products onto mineral surfaces can alter the surface chemistry of soils and sediments. This can influence the subsequent sorption of other compounds, such as nutrients or pollutants.

Carbon Sequestration: While sugars themselves are transient, their transformation into more recalcitrant organic molecules or their sorption onto mineral surfaces can contribute to the stabilization and long-term storage of carbon in soils and sediments. Polysaccharides produced by microorganisms using these simple sugars as an energy source play a significant role in binding soil particles, which is crucial for soil structure and fertility. researchgate.net

In marine environments, sugars produced by phytoplankton are a central part of the marine carbon cycle. wikipedia.org Their degradation and transformation, influenced by abiotic factors, affect the flow of carbon from the sunlit surface to the deep ocean, a process critical for global carbon storage.

Future Directions in Fundamental Carbohydrate Chemical Research Applied to Sweetrex Analogs

Development of Novel Synthetic Methodologies for Glycans

The synthesis of complex glycans, or "Sweetrex" analogs, remains a significant challenge due to the stereochemical complexity and the need for regioselective glycosidic bond formation. nih.govnih.gov Future research is focused on overcoming these hurdles through the development of more efficient and versatile synthetic strategies.

One of the major frontiers is the advancement of automated glycan assembly (AGA) . nih.gov Inspired by the success of automated peptide and oligonucleotide synthesis, AGA aims to provide rapid access to complex oligosaccharides with defined structures. nih.govnih.gov The development of novel protecting groups and activation strategies that are compatible with solid-phase synthesis is a key area of investigation. acs.org These advancements are expected to accelerate the synthesis of complex glycans for biological studies. nih.gov

Chemoenzymatic synthesis represents another powerful approach, combining the selectivity of enzymes with the versatility of chemical methods. acs.org Future directions in this area include the discovery and engineering of novel glycosyltransferases and glycosidases with tailored specificities. acs.org The use of enzyme evolution techniques to create glycosynthases, which can catalyze the formation of specific glycosidic linkages without hydrolysis, is a particularly promising avenue. acs.org These enzymatic tools, often used in conjunction with chemical synthesis, simplify the intricate process of creating complex glycans. nih.gov

Furthermore, the development of "green" and sustainable synthetic methods is gaining traction in carbohydrate chemistry. elsevier.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of glycan synthesis.

| Synthetic Methodology | Key Advantages | Future Research Focus |

| Automated Glycan Assembly (AGA) | Speed, efficiency, and automation for synthesizing complex glycans. | Development of new building blocks, linkers, and orthogonal protecting groups. |

| Chemoenzymatic Synthesis | High selectivity and stereospecificity of enzymes combined with chemical versatility. | Discovery and engineering of novel glycosyltransferases and glycosidases; development of glycosynthases. |

| Green Chemistry Approaches | Reduced environmental impact and increased sustainability. | Use of biocatalysts, alternative solvents, and energy-efficient reaction conditions. |

Innovations in High-Throughput Analytical Platforms for Sugar Characterization

The structural complexity and diversity of "this compound" analogs necessitate the development of rapid and sensitive analytical techniques for their characterization. High-throughput glycomic methods are crucial for understanding the structure and function of the entire complement of sugars in a biological system (the glycome). acs.org

Mass spectrometry (MS) coupled with various separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE) is a cornerstone of glycan analysis. acs.orgumass.edu Future innovations will focus on improving the sensitivity and resolution of these methods to analyze increasingly complex glycan mixtures from biological samples. The development of novel ionization techniques and fragmentation methods will provide more detailed structural information, including linkage and stereochemistry.

Carbohydrate microarrays are another powerful high-throughput tool for studying glycan interactions. researchgate.net These platforms allow for the rapid screening of a large number of glycans against glycan-binding proteins, antibodies, and even whole cells. Future developments will involve the creation of microarrays with a greater diversity of structurally defined glycans, including those with non-canonical modifications, to probe a wider range of biological interactions.

A notable example of innovation in this area is the DNA sequencer-Assisted Saccharide analysis in High throughput (DASH) method. This technique utilizes capillary electrophoresis in a DNA sequencer to separate and profile fluorophore-labeled oligosaccharides, enabling the rapid analysis of numerous samples. nih.gov The development of user-friendly software to accompany these high-throughput methods is also a critical aspect of future research, facilitating the analysis and interpretation of large datasets. nih.gov

| Analytical Platform | Principle | Future Innovations |